Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
Overview
Description
The compound contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into organic compounds using flow microreactor systems . Additionally, the use of tert-butyl nitrite has been reported for the synthesis of various N-nitroso compounds from secondary amines .Chemical Reactions Analysis
The high-temperature gas-phase chemistry of the four butyl radical isomers has been investigated in a combined experimental and theoretical study . The tert-butyl group is known to react violently with traces of acid and the salts of certain metals .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, tert-butylamine, a compound containing a tert-butyl group, has a density of 0.696 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Scale-Up
- The compound has been utilized in process development and pilot-plant synthesis, particularly as an intermediate in the production of lymphocyte function-associated antigen 1 inhibitors. It is prepared through an efficient one-pot, two-step telescoped sequence, demonstrating its importance in large-scale pharmaceutical manufacturing (Li et al., 2012).
Role in Organic Synthesis
- This compound plays a significant role in organic synthesis, as seen in the preparation and reaction studies of similar tert-butyl carbamates. These studies highlight its utility in creating complex molecular structures, which are essential in drug development and material science (Padwa et al., 2003).
Structural Characterization
- Advanced techniques like 2D Heteronuclear NMR Experiments have been applied to characterize the structure of similar tert-butyl carbamates, emphasizing the importance of structural analysis in understanding the properties and potential applications of these compounds (Aouine et al., 2016).
Synthesis Efficiency and Purity
- Research focusing on the synthesis of related tert-butyl carbamates has shown the potential for high yield and purity, which is crucial for their application in sensitive areas like pharmaceuticals and material sciences (Li et al., 2015).
Role in Biologically Active Compounds
- Tert-butyl carbamates serve as important intermediates in the synthesis of various biologically active compounds, demonstrating their versatility in medicinal chemistry (Zhao et al., 2017).
Building Blocks in Organic Synthesis
- They have been identified as valuable building blocks in organic synthesis, enabling the creation of complex molecules and facilitating various chemical transformations (Guinchard et al., 2005).
Thermodynamic Properties
- Research on the thermodynamic properties of similar compounds has provided insights into their stability and phase transitions, which are critical for their application in different temperature-sensitive processes (Zeng et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.
Mode of Action
The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action . This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.
Pharmacokinetics
The compound’stert-butyl group is known for its unique reactivity pattern, which may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFBCYQVFFAPX-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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